Gallium maltolate

概要

説明

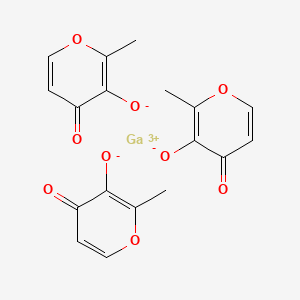

マルトレートガリウムは、3価のガリウムカチオンが3つのマルトレートリガンドに配位した錯体です。 これは、癌、感染症、および炎症性疾患に対する潜在的な治療薬です . この化合物は、水と脂質の両方で有意な溶解度が知られており、さまざまな用途に適した候補となっています .

準備方法

合成経路と反応条件

マルトレートガリウムは、硝酸ガリウムや塩化ガリウムなどのガリウム塩を、水溶液中でマルトールと反応させることにより合成されます。 この反応は、通常、以下の手順を伴います。

- ガリウム塩を水に溶解します。

- 溶液にマルトールを加えます。

- 反応が完了するまで、室温で混合物を撹拌します。

- pH を調整するか、溶媒を蒸発させることで、マルトレートガリウムを沈殿させます .

工業生産方法

マルトレートガリウムの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、次のものがあります。

- ガリウム塩の大規模溶解。

- マルトールの制御された添加。

- 反応条件の連続的な撹拌と監視。

- 高純度を確保するために、最終生成物をろ過および精製します .

化学反応の分析

反応の種類

マルトレートガリウムは、以下のものを含むさまざまな化学反応を起こします。

酸化: マルトレートガリウムは、特に強い酸化剤の存在下で、酸化反応を起こす可能性があります。

還元: この化合物は、特定の条件下で還元できますが、これはあまり一般的ではありません。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの強い酸化剤。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。

生成される主な生成物

酸化: マルトレートガリウムの酸化型。

還元: 還元されたガリウム種。

置換: 異なるリガンドを持つ新しい配位錯体.

科学研究への応用

マルトレートガリウムは、幅広い科学研究への応用を持っています。

化学: 金属配位錯体を含むさまざまな化学反応と研究における試薬として使用されます.

生物学: 特に薬剤耐性病原体に対する抗菌特性が調査されています.

科学的研究の応用

Gallium maltolate has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies involving metal coordination complexes.

Biology: Investigated for its antimicrobial properties, particularly against drug-resistant pathogens.

Medicine: Explored as a therapeutic agent for cancer, inflammatory diseases, and infectious diseases. .

作用機序

マルトレートガリウムは、主に三価の鉄 (Fe3+) を模倣することにより効果を発揮します。 これは、酵素やタンパク質の結合部位に対して三価の鉄と競合し、不可欠な生物学的プロセスを阻害します。 この化合物は、特にDNA 合成に重要な酵素であるリボヌクレオチドレダクターゼを阻害するのに有効です。 鉄代謝を阻害することにより、マルトレートガリウムは癌細胞などの急速に増殖する細胞のアポトーシスを誘発します .

類似の化合物との比較

類似の化合物

硝酸ガリウム: 癌治療に使用される別のガリウムベースの化合物。

塩化ガリウム: さまざまな化学的および工業的用途に使用されます。

クエン酸ガリウム: 医療画像診断手順で使用されています.

マルトレートガリウムの独自性

マルトレートガリウムは、他のガリウム化合物と比較して、より高い経口バイオアベイラビリティが得られるため、独自性があります。 水と脂質の両方に溶解する能力により、さまざまな用途における治療の可能性と汎用性が向上します .

類似化合物との比較

Similar Compounds

Gallium nitrate: Another gallium-based compound used in cancer treatment.

Gallium chloride: Used in various chemical and industrial applications.

Gallium citrate: Employed in medical imaging and diagnostic procedures.

Uniqueness of Gallium Maltolate

This compound is unique due to its higher oral bioavailability compared to other gallium compounds. Its ability to solubilize in both water and lipids enhances its therapeutic potential and versatility in various applications .

特性

IUPAC Name |

gallium;2-methyl-4-oxopyran-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H6O3.Ga/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYYOZSDALANRF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15GaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Gallium maltolate is a novel orally active formulation of gallium, a semi-metallic element that is a potent inhibitor of ribonucleotide reductase, an enzyme that promotes tumor growth.Gallium is also known to concentrate in malignant tumors and sites of infection, and appears to favorably impact calcium deposition, making bones more resistant to degradation caused by cancer metastasis. Titan's novel product, gallium maltolate, may significantly expand the therapeutic potential of gallium by providing the advantages of enhanced bioavailablity, a potentially improved therapeutic profile and ease of administration. | |

| Record name | Gallium maltolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

108560-70-9 | |

| Record name | Gallium maltolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108560-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium maltolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05420 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GALLIUM MALTOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17LEI49C2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。